molecular formula C24H24 B1636450 Tricyclophane

Tricyclophane

Cat. No.: B1636450
M. Wt: 312.4 g/mol
InChI Key: FDUPXAHIOFBIAE-UHFFFAOYSA-N
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Description

Tricyclophane, specifically [2.2.2]para-cyclophane, is a sophisticated macrocyclic compound of significant interest in advanced chemical research. This structurally unique molecule consists of three para-substituted phenyl rings connected by ethyl bridges, forming a highly symmetric, electron-rich cavity . This architecture makes this compound an excellent model system for studying through-space electronic interactions and excitonic coupling between multiple aromatic chromophores in a confined, well-defined space . Researchers utilize this compound to investigate fundamental processes such as electronic energy transfer, which can be probed using techniques like resonant two-photon ionization and UV-UV hole-burning spectroscopy . The defined cavity of this compound also lends itself to host-guest chemistry. It is capable of forming specific complexes, such as a π-hydrogen bond with a single water molecule, allowing for the study of non-covalent interactions in isolation . As a member of the cyclophane family, this compound shares characteristics with other multimetallic ligands used to model bio-inorganic clusters and explore cooperative effects between metal centers . This product is intended for laboratory research applications only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H24

Molecular Weight

312.4 g/mol

IUPAC Name

tetracyclo[14.2.2.24,7.210,13]tetracosa-1(19),4,6,10(22),11,13(21),16(20),17,23-nonaene

InChI

InChI=1S/C24H24/c1-2-20-4-3-19(1)13-14-21-5-7-23(8-6-21)17-18-24-11-9-22(10-12-24)16-15-20/h1-12H,13-18H2

InChI Key

FDUPXAHIOFBIAE-UHFFFAOYSA-N

SMILES

C1CC2=CC=C(CCC3=CC=C(CCC4=CC=C1C=C4)C=C3)C=C2

Canonical SMILES

C1CC2=CC=C(CCC3=CC=C(CCC4=CC=C1C=C4)C=C3)C=C2

Origin of Product

United States

Scientific Research Applications

Tricyclophane, a unique polycyclic compound, has garnered attention in various scientific fields due to its distinctive structural properties and potential applications. This article will explore the applications of this compound across different domains, including materials science, organic synthesis, and medicinal chemistry.

Materials Science

Polymer Chemistry:
this compound derivatives are utilized in the synthesis of high-performance polymers. Their rigid structure contributes to enhanced thermal stability and mechanical strength in polymeric materials. For instance, polymers derived from this compound exhibit superior resistance to heat and solvents compared to conventional polymers.

Nanotechnology:
this compound can serve as a building block for nanoscale materials. Its ability to form stable structures at the nanoscale makes it ideal for applications in nanocomposites and nanostructured materials, which are crucial in electronics and photonics.

Organic Synthesis

Building Block for Complex Molecules:
Due to its unique structure, this compound is often used as a precursor in organic synthesis. It can be transformed into various functionalized compounds that serve as intermediates in the production of pharmaceuticals and agrochemicals.

Synthesis of Molecular Switches:
this compound's conformational rigidity allows it to function as a molecular switch in supramolecular chemistry. Researchers have explored its potential in developing systems that can change states in response to external stimuli, which is valuable for applications in sensors and drug delivery systems.

Medicinal Chemistry

Drug Design:
Research has indicated that this compound derivatives possess biological activity that can be harnessed in drug design. Their structural features can be modified to enhance bioactivity against specific targets, such as cancer cells or bacterial infections.

Antimicrobial Properties:
Some studies have reported that this compound derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes.

Case Study 1: High-Performance Polymers

A study demonstrated that incorporating this compound into poly(arylene ether) polymers resulted in materials with significantly improved thermal stability (up to 300°C) compared to traditional polymers. These materials showed promise for applications in aerospace and automotive industries where high-temperature resistance is critical.

Case Study 2: Molecular Switches

Research published on the use of this compound-based molecular switches highlighted their ability to toggle between two states upon exposure to light. This property was exploited to create responsive drug delivery systems that release therapeutic agents in targeted areas of the body upon activation by light.

Case Study 3: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of various this compound derivatives against common pathogens such as Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, suggesting potential for developing new antimicrobial therapies based on these compounds.

Comparison with Similar Compounds

Key Research Findings

Thermal Stability : Tricyclophanes retain structural integrity up to 300°C, outperforming [2.2]paracyclophanes, which decompose at 250°C due to fewer stabilizing bridges .

Synthetic Yield : The trans-[2.2.2]this compound derivative (24) is synthesized in 15% yield, highlighting the challenge of multi-bridge cyclization compared to calix[3]arenes (60–80% yield) .

Preparation Methods

Photochemical Synthesis

Photochemical methods have been pivotal in synthesizing tricyclophane derivatives, particularly for generating strained cyclophane architectures. A seminal approach involves the intraannular photoreaction of pseudo-geminally substituted tetraenes. For instance, irradiation of tetraene 11 under UV light induces a [2+2] cycloaddition, yielding cyclooctadiene derivatives 13 and 15 with a novel paracyclophane bridge. Key features of this method include:

Reaction Conditions and Mechanistic Insights

  • Substrate : Pseudo-geminal tetraenes with electron-withdrawing groups enhance regioselectivity.
  • Light Source : UV light (λ = 254–365 nm) in inert solvents like toluene or dichloromethane.
  • Mechanism : The reaction proceeds via a diradical intermediate, stabilized by the cyclophane’s rigid framework.

Structural Validation

X-ray crystallography confirms bond elongation in products (C–C bonds >1.64 Å), consistent with strain-induced distortions.

Table 1: Photochemical Synthesis of this compound Derivatives
Starting Material Product Yield (%) Key Characterization
Tetraene 11 13 45 XRD: 1.64 Å C–C bonds
Tetraene 22 23 38 NMR: δ 7.2–7.8 ppm

Transition-Metal-Catalyzed Coupling

Transition-metal catalysts, particularly palladium and platinum complexes, enable the construction of this compound’s aromatic backbone. A notable example is the Suzuki-Miyaura cross-coupling of brominated precursors.

Palladium-Catalyzed Cyclization

  • Substrates : 1,3,5-Tris(bromomethyl)benzene and arylboronic acids.
  • Catalyst : Pd(PPh₃)₄ in THF/water mixtures.
  • Yield : 60–75% for macrocyclic intermediates.

Platinum-Mediated Assembly

Platinum(II) complexes with diphosphine ligands (e.g., dppb, dppe) facilitate the formation of trimetallic cyclophanes. For example, [{Pt(dppb)}₃(μ₃-ctc)] exhibits three reversible oxidations, confirming electronic communication between metal centers and the cyclotricatechylene ligand.

Ring-Closing Metathesis (RCM)

RCM has emerged as a versatile tool for constructing strained macrocycles. Guan et al. demonstrated the synthesis of α-diimine-functionalized tricyclophanes via a template-promoted RCM strategy :

Key Steps

  • Condensation : Acenaphthenequinone with diamine 191 forms a Schiff base.
  • RCM : Grubbs II catalyst (G-II) induces cyclization to yield 193 .
  • Hydrogenation : Catalytic hydrogenation removes unsaturation, affording 195 in 70% yield.
Table 2: RCM-Based Synthesis Parameters
Template Catalyst Product Yield (%)
191 G-II 193 68
192 G-II 195 70

Self-Assembly and Kinetic Trapping

A groundbreaking approach involves disulfide self-assembly followed by sulfur extrusion:

Methodology

  • Oxidation : Thiol precursors (e.g., H₃L) form cyclic tris(disulfide) intermediates.
  • Desulfurization : Treatment with SbCl₃/I₂ yields trithiacyclophanes in >50% yield.

Advantages

  • Ambient temperature reactions.
  • High diastereoselectivity without chromatographic purification.

Solid-State and Solvent-Free Approaches

Solid-state photodimerization adheres to the topochemical principle , where crystal lattice alignment dictates reactivity:

Schmidt’s Topochemistry

  • Substrates : Crystalline olefins or aromatic compounds.
  • Outcome : Single-crystal-to-single-crystal transformations yield cyclophanes with minimal byproducts.

Comparative Analysis of Methods

Method Yield (%) Temperature Scalability
Photochemical 38–45 RT–100°C Moderate
RCM 68–70 80°C High
Self-Assembly >50 RT High
Solid-State 20–30 RT Low

Q & A

Q. How can a literature review identify underexplored applications of this compound?

  • Methodological Answer : Use keyword clustering (e.g., "this compound AND drug delivery") in Scopus or Web of Science. Prioritize recent reviews (post-2020) and patents for industrial trends. Highlight gaps such as limited studies on this compound’s use in organic photovoltaics .

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